{4-[2-(1H-indol-3-yl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole is a complex organic compound with a unique structure that combines an indole core with a benzoylphenyl and phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(4-Benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a component in bioassays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-[4-(4-benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenyl acrylate: Shares the benzoylphenyl group but differs in its overall structure and properties.
4-Benzoyl-L-phenylalanine: Contains a benzoylphenyl group and is used in peptide synthesis and as a photoreactive amino acid.
Uniqueness
What sets 3-[4-(4-benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole apart is its unique combination of an indole core with benzoylphenyl and phenyl-imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of research and industrial applications .
Properties
Molecular Formula |
C30H21N3O |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[4-[2-(1H-indol-3-yl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C30H21N3O/c34-29(22-11-5-2-6-12-22)23-17-15-21(16-18-23)28-27(20-9-3-1-4-10-20)32-30(33-28)25-19-31-26-14-8-7-13-24(25)26/h1-19,31H,(H,32,33) |
InChI Key |
OTPCEXVDHUCRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.